Benzo[c]isothiazol-5-ylmethanol
Description
Benzo[c]isothiazol-5-ylmethanol is a heterocyclic compound featuring a benzene ring fused to an isothiazole ring in the [c] position, with a hydroxymethyl (-CH₂OH) substituent at the 5-position. The [c] fusion indicates that the sulfur and nitrogen atoms of the isothiazole ring are adjacent within the fused bicyclic system.
Properties
IUPAC Name |
2,1-benzothiazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-3,5,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEXBMVBKKQHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]isothiazol-5-ylmethanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with formaldehyde under acidic conditions, followed by oxidation to form the isothiazole ring. Another approach involves the use of chlorinated isothiazoles as intermediates, which can be further functionalized to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Benzo[c]isothiazol-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted isothiazoles, aldehydes, carboxylic acids, and reduced derivatives with altered functional groups .
Scientific Research Applications
Chemistry
Benzo[c]isothiazol-5-ylmethanol serves as a crucial building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique properties.
Biology
This compound exhibits notable biological activities, including:
- Antimicrobial Properties : Research indicates effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli. It disrupts bacterial cell wall synthesis, leading to cell death.
- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and inhibition of topoisomerase II.
Medicine
Ongoing research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes involved in cellular processes makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in developing materials with specific properties, such as polymers and coatings that require enhanced durability or antimicrobial characteristics.
Case Study 1: Anticancer Efficacy
In vitro studies evaluated the anticancer efficacy of various benzo[c]isothiazole derivatives against several cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity. The most active derivative inhibited growth in leukemia cell lines by over 70% at concentrations as low as 10 µM.
Case Study 2: Antimicrobial Activity Assessment
A series of in vitro assays assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating significant antibacterial properties comparable to established antibiotics.
Mechanism of Action
The mechanism of action of benzo[c]isothiazol-5-ylmethanol involves its interaction with molecular targets in biological systems. It can inhibit enzymes and interfere with cellular pathways, leading to its observed biological effects. The compound’s structure allows it to bind to specific proteins and disrupt their function, which is the basis for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazol-5-ylmethanol
- Structure : Benzene fused to a thiazole ring in the [d] position (sulfur and nitrogen separated by one carbon).
- Molecular Formula: C₈H₇NOS (MW: 165.21 g/mol) .
- Properties : Solubility requires polar aprotic solvents (e.g., DMSO), with storage at 2–8°C to maintain stability .
- Thiazole vs. isothiazole: The absence of an adjacent nitrogen-sulfur bond in thiazole reduces ring strain and acidity.
[3-(Benzo[d][1,3]dioxol-5-yl)isoxazol-5-yl]methanol
- Structure : Isoxazole ring linked to a benzodioxol group, with a hydroxymethyl substituent .
- Molecular Formula: C₁₀H₉NO₄ (MW: 207.19 g/mol).
- Properties : Likely higher polarity due to the benzodioxol moiety, enhancing aqueous solubility compared to benzo[c]isothiazol derivatives.
- Key Differences :
8-(2,2-Dioxido-1,3-dihydrobenzo[c]isothiazol-5-yl)-5-hydroxy-N-methyl-1,6-naphthyridine-2-carboxamide
Biological Activity
Benzo[c]isothiazol-5-ylmethanol is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound is characterized by a benzo ring fused to an isothiazole moiety, with a hydroxymethyl group (-CH2OH) attached to the nitrogen atom of the isothiazole. Its molecular formula is . The presence of the hydroxymethyl group enhances its solubility and potential reactivity, making it suitable for various chemical transformations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it can:
- Inhibit Enzymes : The compound has been shown to inhibit various enzymes involved in critical cellular processes, thereby disrupting normal cellular functions.
- Interfere with Cellular Pathways : It can affect signaling pathways that are crucial for cell survival and proliferation, contributing to its anticancer and antimicrobial properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens, including:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Exhibits antifungal activity against various fungal strains.
The mechanism involves binding to bacterial cell wall synthesis enzymes, inhibiting their function and leading to cell death.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies indicate that it can induce apoptosis in cancer cell lines through several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes .
- Topoisomerase Inhibition : It acts as an inhibitor of topoisomerase II, an enzyme critical for DNA unwinding during replication .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals the unique properties of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzo[d]isothiazole | Similar isothiazole ring | Exhibits strong antimicrobial activity |
| Benzothiazole | Contains sulfur in the ring | More pronounced anticancer properties |
| Isothiazole | Simpler structure | Similar reactivity but less biological activity |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various benzo[c]isothiazole derivatives, compounds were tested against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity. The most active derivative was found to inhibit growth in leukemia cell lines by over 70% at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Activity Assessment
A series of in vitro assays were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating significant antibacterial properties comparable to established antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
